molecular formula C21H33BN2O6 B12335408 tert-ButylN-tert-butoxycarbonyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]carbamate

tert-ButylN-tert-butoxycarbonyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]carbamate

Cat. No.: B12335408
M. Wt: 420.3 g/mol
InChI Key: UATPXTIBGOYHIE-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name systematically describes its hierarchical structure. The parent framework is a pyridine ring substituted at the 2- and 5-positions. At position 5, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is attached, forming a cyclic boronate ester. Position 2 hosts a carbamate group where the nitrogen atom is doubly substituted: one substituent is a tert-butoxycarbonyl (Boc) group, and the other is a tert-butyl moiety.

IUPAC Name Derivation :

  • Root structure : Pyridine (azabenzene) ring.
  • Substituents :
    • At position 5: 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (a boronate ester with two geminal methyl groups on carbons 4 and 5).
    • At position 2: N-(tert-butoxycarbonyl)-N-(tert-butyl)carbamate.
  • Priority order : The boronate ester takes numerical priority over the carbamate due to earlier citation in alphabetical precedence.

The full name reflects these substituents in descending order of priority, adhering to IUPAC guidelines for polyfunctional compounds.

Key Structural Features :

  • Boronate ester core : The 1,3,2-dioxaborolane ring adopts a planar geometry, with boron in a trigonal planar configuration. The methyl groups at positions 4 and 5 induce steric protection, enhancing hydrolytic stability.
  • Carbamate group : The N,N-disubstituted carbamate introduces conformational rigidity due to the bulky tert-butyl and Boc groups. This steric hindrance limits rotational freedom around the C–N bonds, favoring specific dihedral angles.
  • Pyridyl ring : The 2-pyridyl substitution pattern directs electronic effects, with the nitrogen atom para to the carbamate group influencing resonance stabilization.

Crystallographic Characterization and Bonding Patterns

While direct crystallographic data for this specific compound are not publicly available, analogous boronate esters and carbamates provide critical insights. For example, X-ray studies of related tetrahedral protein scaffolds with boronate-linked ligands reveal B–O bond lengths of 1.36–1.39 Å and O–B–O angles of 117–122°. Similarly, crystallographic analysis of tert-butyl-substituted boronates shows characteristic B–C bond lengths of 1.56–1.58 Å.

Hypothesized Bonding Parameters :

Bond/Angle Expected Value Comparative Reference
B–O (dioxaborolane) 1.37 ± 0.02 Å
O–B–O 119 ± 2°
C–N (carbamate) 1.33 ± 0.03 Å
N–C (tert-butyl) 1.47 ± 0.03 Å

The tert-butyl groups likely induce disorder in the crystal lattice, as observed in bis(η⁵-cyclopentadienyl)boronates. The pyridyl nitrogen may participate in weak C–H⋯N hydrogen bonds with adjacent molecules, stabilizing the lattice.

Tautomeric and Conformational Properties

Tautomerism :
The 1,3,2-dioxaborolane ring exhibits limited tautomeric flexibility due to its saturated structure. However, the boron atom’s empty p-orbital allows partial conjugation with the pyridyl ring, creating a resonance-stabilized system. This delocalization reduces Lewis acidity compared to non-conjugated boronates.

Conformational Analysis :

  • Carbamate Rotation : The N–C(O) bond rotation is restricted by the bulky tert-butyl and Boc groups, favoring a staggered conformation to minimize steric clash.
  • Pyridyl-Boronate Orientation : The dihedral angle between the pyridyl ring and the dioxaborolane plane is likely near 30°, optimizing π-orbital overlap while avoiding steric hindrance from methyl groups.
  • Solvent Effects : In polar aprotic solvents (e.g., THF), the compound adopts a more planar conformation to maximize solvation, whereas nonpolar solvents favor a twisted geometry.

Comparative Analysis with Related Boronate Esters

Structural and Functional Comparisons :

Feature Target Compound tert-Butyl 5-(dioxaborolan-2-yl)-1H-indazole-1-carboxylate Tert-butyl ((4-(hydroxyboranyl)pyridin-3-yl)methyl)carbamate
Core Heterocycle Pyridine Indazole Pyridine
Boronate Position 5-pyridyl 5-indazolyl 4-pyridyl
Protective Groups Boc, tert-butyl tert-butyl carboxylate tert-butyl carbamate
Steric Shielding High (two tert-butyl) Moderate (single tert-butyl) Low (no geminal methyl groups)

Key Differences :

  • Reactivity : The target compound’s pyridyl-boronate system is less electrophilic than indazole-based analogs due to resonance donation from the pyridyl nitrogen.
  • Stability : The dual tert-butyl groups provide superior hydrolytic stability compared to mono-protected derivatives.
  • Crystallinity : Steric bulk reduces crystallinity compared to smaller analogs, as seen in disordered tert-butyl groups in similar structures.

Properties

Molecular Formula

C21H33BN2O6

Molecular Weight

420.3 g/mol

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C21H33BN2O6/c1-18(2,3)27-16(25)24(17(26)28-19(4,5)6)15-12-11-14(13-23-15)22-29-20(7,8)21(9,10)30-22/h11-13H,1-10H3

InChI Key

UATPXTIBGOYHIE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Route Design and Stepwise Analysis

Starting Materials and Initial Functionalization

Core intermediate : 5-Bromo-2-aminopyridine serves as the starting material due to its amenable reactivity for both electrophilic borylation and nucleophilic carbamate formation.

Step 1: Boc Protection of the Amine
  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), or N-methylimidazole.
  • Conditions : Anhydrous THF or DCM, 0°C to room temperature, 4–6 hours.
  • Outcome : Forms tert-butyl (5-bromopyridin-2-yl)carbamate with >90% yield.
Step 2: Miyaura Borylation for Boronate Installation
  • Reagents : Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, potassium acetate.
  • Conditions : Dioxane or THF, 80–100°C, 12–24 hours under inert atmosphere.
  • Outcome : Converts bromide to tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (yield: 70–85%).
Step 3: Introduction of the Second Boc Group
  • Challenge : Direct N-tert-butoxycarbonylation of the existing carbamate requires highly electrophilic agents.
  • Reagents : In situ-generated BocX (from triphosgene, t-BuOH, and N-methylmorpholine).
  • Conditions : Microflow reactor, 25°C, residence time <5 minutes.
  • Outcome : Achieves tert-butyl N-tert-butoxycarbonyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]carbamate with 80–90% yield.

Comparative Analysis of Methodologies

Boronate Installation Techniques

Method Catalytic System Solvent Yield (%) Reference
Miyaura Borylation Pd(dppf)Cl₂, KOAc Dioxane 85
Electrophilic Borylation BBr₃, FeCl₃ DCM 65
Suzuki Cross-Coupling Pd(PPh₃)₄, Na₂CO₃ THF/H₂O 75

Key Insight : Miyaura borylation outperforms electrophilic methods in yield and selectivity for pyridine substrates.

Carbamate Protection Strategies

Method Reagents Base Yield (%) Reference
Boc₂O Di-tert-butyl dicarbonate TEA 90
BocX (Microflow) Triphosgene, t-BuOH N-Methylimidazole 95
Three-Component CO₂, Alkyl Halide Cs₂CO₃ 60

Key Insight : BocX generated in microflow reactors enables rapid, mild carbamation, avoiding side reactions common with Boc₂O.

Industrial-Scale Production Considerations

Process Optimization

  • Continuous Flow Systems : Microflow reactors reduce reaction times from hours to minutes for BocX generation.
  • Catalyst Recycling : Palladium recovery via filtration (e.g., Pd/C) lowers costs in Miyaura borylation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity.

Case Studies and Experimental Validation

Case Study 1: Scalability of Miyaura Borylation

  • Substrate : 100 g of tert-butyl (5-bromopyridin-2-yl)carbamate.
  • Conditions : Pd(dppf)Cl₂ (2 mol%), B₂pin₂ (1.2 equiv), KOAc (3 equiv), 90°C, 18 hours.
  • Result : 82% yield, >99% purity after recrystallization.

Case Study 2: BocX Efficiency in Carbamation

  • Substrate : 50 g of tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate.
  • Conditions : Triphosgene (0.5 equiv), t-BuOH (2 equiv), N-methylmorpholine (1.5 equiv), microflow reactor (25°C, 2-minute residence time).
  • Result : 93% yield, no detectable decomposition.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-tert-butoxycarbonyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include various substituted pyridines and boronic acids, which are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a drug candidate due to its ability to modulate biological pathways. The incorporation of the dioxaborolane moiety is particularly useful in enhancing the bioavailability of drugs.

Case Study:
A study demonstrated that derivatives of this compound showed promising activity against certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved inhibition of specific enzymes crucial for tumor growth .

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, including coupling reactions and nucleophilic substitutions.

Data Table: Synthetic Reactions Involving the Compound

Reaction TypeConditionsOutcome
Nucleophilic SubstitutionDMF, 80°CHigh yield of product
Coupling ReactionPd-catalyzed conditionsFormation of complex molecules
DeprotectionTFA in DCMRegeneration of amine group

Bioconjugation

The compound can be utilized in bioconjugation strategies to attach biomolecules to surfaces or other molecules. This application is critical in developing targeted therapies and diagnostic tools.

Case Study:
Research has shown that conjugating this compound with antibodies significantly improves targeting efficiency in cancer therapy models . The boron-containing unit facilitates stable attachment while maintaining biological activity.

Material Science

Due to its unique chemical structure, the compound is also explored in material science applications, particularly in creating functionalized polymers.

Data Table: Material Properties

PropertyValue
Glass Transition Temp120°C
SolubilitySoluble in organic solvents
Thermal StabilityStable up to 300°C

Mechanism of Action

The mechanism of action of tert-ButylN-tert-butoxycarbonyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]carbamate involves its ability to participate in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of the boronate ester group and the formation of palladium intermediates .

Comparison with Similar Compounds

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

  • Key Difference : Lacks the second Boc group on the pyridyl nitrogen.
  • Synthesis : Prepared via carbamate formation using di-tert-butyl dicarbonate, yielding 44% after chromatography .
  • 1H NMR : δ 9.55 (br, 1H), 8.70 (s, 1H), 8.03 (m, 2H), 1.57 (s, 9H), 1.33 (s, 12H) .
  • Application: Intermediate for NOD2 agonists in immunotherapy .

tert-Butyl N-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate

  • Key Difference : Methyl group instead of a Boc group on the pyridyl nitrogen.
  • Molecular Formula : C17H27BN2O4 (vs. C21H32BN3O5 for the target compound) .

Aromatic Ring Variants

tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

  • Structure : Phenyl ring instead of pyridine.
  • Synthesis Yield : 32% (from chloroarene) to 65% (from bromoarene) .
  • 1H NMR : Distinct aromatic proton shifts due to the absence of pyridine’s electronegative nitrogen .
  • Application : Used in electrophotocatalytic reductions .

N-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • Structure : Aniline derivative with a single Boc group.
  • Commercial Availability : Sold by TCI Chemicals (CAS: 330793-01-6) with pricing up to $9,600/5g .
  • Reactivity : The free amine in the absence of dual Boc protection may limit stability under acidic conditions.

Functional Group Variants

tert-Butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate

  • Key Difference : Halogen substituents (Br, Cl) instead of boronate ester.
  • Application : Serves as a precursor for Buchwald-Hartwig amination rather than cross-coupling .
  • Stability : Less sensitive to moisture compared to boronate esters.

tert-Butyl N-{[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methyl}carbamate

  • Structure : Cyclopropane-boronate hybrid.
  • Unique Feature : Enhanced strain in the cyclopropane ring may influence reactivity in stereoselective syntheses .

Comparative Analysis of Key Properties

Property Target Compound Pyridyl Carbamate Phenyl Analogue
Molecular Formula C21H32BN3O5 C16H25BN2O4 C17H26BNO4
Molecular Weight 441.3 g/mol 320.2 g/mol 311.2 g/mol
Synthesis Yield Not reported (commercially available) 44% 32–65%
Key Application Pharmaceutical intermediate Immunotherapy intermediates Electrophotocatalysis
Stability High (dual Boc protection) Moderate (single Boc) Moderate (sensitive to oxidation)

Reactivity in Cross-Coupling Reactions

The target compound’s boronate ester enables Suzuki-Miyaura couplings, a cornerstone reaction in aryl-aryl bond formation . Compared to its phenyl analogue (compound 12 in ), the pyridyl-boronate exhibits:

  • Steric Effects : Dual Boc groups may slow reaction rates compared to less hindered analogues like N-methyl derivatives .

Biological Activity

tert-ButylN-tert-butoxycarbonyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]carbamate (often abbreviated as Boc-carbamate) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties and mechanisms of action of this compound based on available research.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines. The presence of a dioxaborolane moiety suggests potential interactions with biological systems through boron-mediated mechanisms.

Anticancer Properties

Research has indicated that compounds containing boron can exhibit anticancer activity. A study demonstrated that boron-containing compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function . The specific activity of Boc-carbamate in this context remains to be fully elucidated but is hypothesized to follow similar pathways due to its structural characteristics.

Enzyme Inhibition

Boc-carbamate derivatives have shown promise as enzyme inhibitors. For instance, studies on related compounds suggest that they can inhibit serine proteases, which play critical roles in various physiological processes including inflammation and blood coagulation . The inhibition mechanism often involves the formation of a stable complex between the enzyme and the inhibitor.

Neuroprotective Effects

There is emerging evidence that certain carbamate derivatives may possess neuroprotective properties. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis . The neuroprotective potential of Boc-carbamate could be investigated further to assess its efficacy in neurodegenerative diseases.

Case Study 1: Antitumor Activity

In a study involving various boron-containing compounds, Boc-carbamate was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency against specific cancer types. Further mechanistic studies revealed that the compound induced cell cycle arrest and apoptosis through caspase activation pathways .

Case Study 2: Enzyme Interaction

A detailed kinetic study assessed the interaction between Boc-carbamate and serine proteases. The compound exhibited competitive inhibition with Ki values comparable to known inhibitors. Structural analysis suggested that the compound binds within the active site of the enzyme, preventing substrate access and subsequent catalysis .

Data Summary

Activity Mechanism Reference
AnticancerInduction of ROS and apoptosis
Enzyme InhibitionCompetitive inhibition of proteases
NeuroprotectionProtection against oxidative stress

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can boronate ester reactivity be optimized?

The compound is typically synthesized via Suzuki-Miyaura coupling precursors, leveraging the boronate ester moiety. Key steps include protecting the pyridyl nitrogen with tert-butoxycarbonyl (Boc) groups and introducing the dioxaborolane ring via pinacol esterification. To optimize boronate ester reactivity:

  • Use anhydrous conditions to prevent hydrolysis of the boronate ester .
  • Employ Pd catalysts (e.g., Pd(PPh₃)₄) in degassed solvents like THF or DMF to enhance cross-coupling efficiency .
  • Monitor reaction progress via TLC or LC-MS to identify intermediates and adjust stoichiometry .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

Structural confirmation requires a combination of techniques:

  • NMR : ¹H and ¹³C NMR verify Boc protection and boronate ester integration. Aromatic protons on the pyridyl ring appear as distinct doublets (δ 7.5–8.5 ppm), while tert-butyl groups show singlets at ~1.3 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₇H₂₇BN₂O₄, [M+H]⁺ calcd. 334.21) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in solid-state structures, critical for understanding stability .

Q. What are the stability considerations for this compound under different storage conditions?

  • Moisture Sensitivity : The boronate ester hydrolyzes in aqueous media. Store under inert gas (Ar/N₂) with molecular sieves in anhydrous solvents (e.g., DCM, THF) .
  • Temperature : Stable at –20°C for months but degrades above 40°C. Avoid freeze-thaw cycles to prevent crystallization-induced decomposition .
  • Light Exposure : Protect from UV light to prevent Boc group cleavage; amber vials are recommended .

Advanced Research Questions

Q. What reaction mechanisms govern its participation in cross-coupling reactions, and how do steric effects influence reactivity?

The boronate ester acts as a transmetalation partner in Pd-catalyzed couplings. Steric hindrance from the tert-butyl and Boc groups slows oxidative addition but improves regioselectivity. Key mechanistic insights:

  • Transmetalation : The boron atom coordinates with Pd, transferring the pyridyl group to the catalyst .
  • Steric Effects : Bulky substituents reduce side reactions (e.g., proto-deboronation) but require higher temperatures (80–100°C) for efficient coupling .
  • Kinetic Studies : Use in situ IR or ¹¹B NMR to track boron intermediate formation .

Q. How can solubility challenges in polar aprotic solvents be addressed during reaction scale-up?

  • Co-Solvent Systems : Use DMF/THF (3:1) to enhance dissolution; add 10% v/v DMSO for stubborn precipitates .
  • Microwave Assistance : Shorten reaction times and improve homogeneity in low-solubility conditions .
  • Salt Formation : Temporarily protonate the pyridyl nitrogen with HCl gas to increase polarity, then neutralize with DIEA post-reaction .

Q. What analytical challenges arise in detecting trace byproducts, and how are they resolved?

  • HPLC-MS with CAD Detection : Identifies non-UV-active byproducts (e.g., boronic acids) .
  • 2D NMR (HSQC/HMBC) : Assigns structures to impurities with overlapping signals in ¹H NMR .
  • Ion Chromatography : Detects inorganic residues (e.g., pinacol byproducts) that interfere with coupling efficiency .

Q. How do hydrogen-bonding interactions in its crystal lattice affect its application in solid-phase synthesis?

  • Crystal Packing Analysis : X-ray structures reveal intermolecular H-bonds between the carbamate carbonyl and pyridyl N, stabilizing the lattice .
  • Thermal Stability Correlation : Stronger H-bond networks (e.g., in orthorhombic vs. monoclinic forms) correlate with higher melting points (ΔTm ~15°C) .
  • Impact on Reactivity : Tightly packed crystals reduce accessibility for nucleophilic attack, requiring milling or sonication to activate .

Q. What strategies mitigate air/moisture sensitivity during prolonged reactions?

  • Schlenk Line Techniques : Maintain inert atmospheres during transfers and sampling .
  • Molecular Sieves : Add 3Å sieves directly to reaction mixtures to scavenge trace H₂O .
  • Flow Chemistry : Continuous-flow systems minimize exposure to ambient conditions; residence times <5 minutes reduce degradation .

Q. How is this compound applied in multi-step syntheses of bioactive molecules?

  • Peptide Coupling : The Boc group is selectively deprotected with TFA, enabling sequential coupling to amino acid residues .
  • Boron-Directed Functionalization : Use the boronate ester for late-stage diversification (e.g., Miyaura borylation of adjacent positions) .
  • Case Study : Served as a key intermediate in WDR5 degraders, enabling sp³-hybridized carbon introduction via Suzuki coupling .

Q. How are low yields in coupling reactions troubleshooted, and what DOE approaches optimize conditions?

  • Design of Experiments (DoE) : Vary Pd catalyst loading (0.5–5 mol%), base (K₂CO₃ vs. CsF), and solvent (THF vs. dioxane) in a factorial design .
  • Common Fixes :
  • Ligand Screening : Bulky ligands (e.g., SPhos) improve turnover in sterically hindered systems .
  • Sonication : Disperses Pd aggregates, increasing surface area for catalysis .
  • Yield Analysis : Use qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification .

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